(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
Overview
Description
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization and Materials Science
- Nitroxide-Mediated Photopolymerization : A study introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization, highlighting a method to control polymer growth through UV irradiation, without specific mention of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine but relevant to its structural class (Guillaneuf et al., 2010).
Molecular Electronics
- Negative Differential Resistance : A study utilizing active self-assembled monolayers containing nitro compound derivatives demonstrated negative differential resistance at room temperature, showcasing the application of such compounds in molecular devices (Chen et al., 2000).
Synthetic Chemistry
- Generation of Reactive Anions : Research on the use of tris(dimethylamino) phosphorus ylide as a strong base in various alkylation reactions suggests the utility of nitrogen-containing compounds in facilitating complex synthetic transformations (Palacios et al., 2000).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Activity : A study on the synthesis of 3-substituted amino-4,5,6-triphenylpyridazine derivatives, including reactions with nitrous acid and other reagents, evaluated their antimicrobial properties, indicating the pharmaceutical research applications of pyridine derivatives (Deeb et al., 2015).
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Chromophores : The development of heterocycle-based chromophores for nonlinear optical/electro-optic applications, including the synthesis of pyrrole and pyridine derivatives, highlights the potential of this compound analogs in advanced material sciences (Facchetti et al., 2003).
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSUTXCBSMADJU-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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